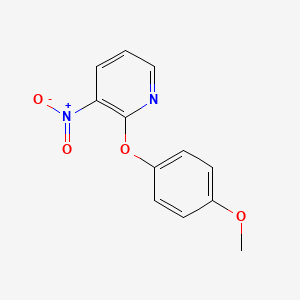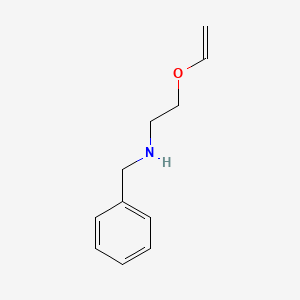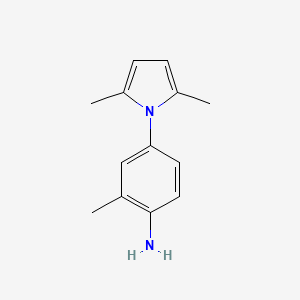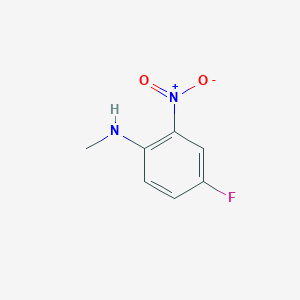
2-(4-Methoxyphenoxy)-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-Methoxyphenoxy)-3-nitropyridine is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss various nitropyridine derivatives and their chemical properties, which can be relevant to understanding the compound . For instance, the synthesis of related compounds, such as 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, and their rearrangements to other structures like imidazo[1,2-a]pyridines and indoles, are discussed . Additionally, the structural and spectroscopic analysis of similar nitropyridine compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, provides insights into the molecular and crystal structures of these types of compounds .
Synthesis Analysis
The synthesis of nitropyridine derivatives often involves multi-step reactions, including nitration, substitution, and rearrangement processes. For example, the nitration of 2-methoxy-3-hydroxypyridine leads to the introduction of nitro groups at specific positions on the pyridine ring . Similarly, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution, oxidation, nitration, and ammoniation steps . These studies provide a framework for understanding how nitropyridine derivatives, including this compound, might be synthesized.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives is often characterized using techniques such as X-ray diffraction, IR, NMR, and electronic spectroscopy. For instance, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined and analyzed using DFT calculations, which are compared with experimental data . The study of the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol also provides insights into the hydrogen bonding interactions and proton transfer in these compounds .
Chemical Reactions Analysis
Nitropyridine derivatives can undergo various chemical reactions, including rearrangements and interactions with other chemicals. The reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine to yield imidazo[1,2-a]pyridines and indoles is an example of such reactivity . Additionally, the formation of hydrogen-bonded dimers, as seen in the 1:1 complex of 4-nitrophenol and 4-methylpyridine, demonstrates the potential for intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives can be influenced by their molecular structure and the presence of functional groups. The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, such as UV–vis absorption and fluorescence, are affected by the solvent used, indicating the role of the environment on these properties . The crystal structures of N-(4-Nitrobenzylidene)-2-methoxy-5-aminopyridine in different crystalline forms also highlight the impact of molecular arrangement on the properties of these compounds .
作用機序
Target of Action
Related compounds such as (1s,3r,4s,5s,7s)-4-{[2-(4-methoxyphenoxy)-2-methylpropanoyl]amino}adamantane-1-carboxamide and 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been shown to target corticosteroid 11-beta-dehydrogenase isozyme 1 and dihydrofolate reductase, respectively . These targets play crucial roles in steroid hormone biosynthesis and folate metabolism, respectively.
Mode of Action
For instance, lactisole derivatives, which share a similar 2-phenoxypropionic acid skeleton, have been shown to interact with the transmembrane domain of the T1R3 subunit of the human sweet taste receptor .
Biochemical Pathways
Related compounds have been shown to interact with pathways related to taste perception and folate metabolism .
Result of Action
Related compounds have been shown to exhibit inhibitory activity against certain targets, potentially leading to changes in cellular function .
特性
IUPAC Name |
2-(4-methoxyphenoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-17-9-4-6-10(7-5-9)18-12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDAVSBLSUVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379348 |
Source


|
| Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
76893-48-6 |
Source


|
| Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural significance of 2-(4-Methoxyphenoxy)-3-nitropyridine?
A: The structure of this compound is characterized by a near-orthogonal arrangement between its pyridine and benzene rings. [] This means the two rings are almost perpendicular to each other. This arrangement is further defined by the pyridine nitrogen atom pointing towards the center of the benzene ring. Additionally, the nitro (-NO2) and methoxy (-OMe) substituents are not aligned with their respective aromatic rings. [] This specific spatial arrangement likely influences the molecule's interactions with other molecules and its overall activity.
Q2: What is the therapeutic potential of 2-(4-Methoxyphenoxy)-3-pyridinamine and how does it compare to existing treatments?
A: 2-(4-Methoxyphenoxy)-3-pyridinamine, particularly its hydrochloride salt, shows promise as a topical treatment for inflammatory skin diseases. [, ] Preclinical studies using TPA-induced mouse ear edema and carrageenan-induced rat paw edema models demonstrate its superior efficacy compared to ibuprofen and nimesulide, two established anti-inflammatory agents. [, ] This suggests that 2-(4-Methoxyphenoxy)-3-pyridinamine could offer a more effective treatment option for inflammatory skin conditions.
Q3: How is 2-(4-Methoxyphenoxy)-3-pyridinamine synthesized?
A: 2-(4-Methoxyphenoxy)-3-pyridinamine is synthesized through the catalytic hydrogenation of this compound. [, ] This reaction can be carried out in the presence of an acid, which facilitates the formation of the corresponding salt, such as the hydrochloride salt. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)
![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)



